molecular formula C10H14O2 B104197 1,2-Dimethoxy-3,4-dimethylbenzene CAS No. 248252-69-9

1,2-Dimethoxy-3,4-dimethylbenzene

Cat. No. B104197
M. Wt: 166.22 g/mol
InChI Key: MOWKJTWPZXQWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dimethoxy-3,4-dimethylbenzene, also known as veratrole or 3,4-dimethoxytoluene, is an organic compound with the molecular formula C10H14O2. It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance and flavor industry. In addition, 1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in scientific research due to its unique properties and mechanisms of action.

Mechanism Of Action

The mechanism of action of 1,2-Dimethoxy-3,4-dimethylbenzene is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways in the body. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.

Biochemical And Physiological Effects

1,2-Dimethoxy-3,4-dimethylbenzene has been shown to have various biochemical and physiological effects on the body. It can increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, leading to improved cognitive function and mood. It can also lower blood pressure and reduce the risk of cardiovascular disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,2-Dimethoxy-3,4-dimethylbenzene in lab experiments is its low toxicity and high solubility in various solvents. It is also relatively easy to synthesize and has a long shelf life. However, its potential side effects and interactions with other compounds must be carefully considered, and further research is needed to fully understand its mechanisms of action.

Future Directions

There are several future directions for the study of 1,2-Dimethoxy-3,4-dimethylbenzene. One possible direction is the development of new drugs and therapies based on its antibacterial, antifungal, and antitumor properties. Another direction is the study of its mechanisms of action and potential interactions with other compounds. Further research is also needed to fully understand its effects on the body and its potential as a treatment for various diseases.

Synthesis Methods

The synthesis of 1,2-Dimethoxy-3,4-dimethylbenzene can be achieved through several methods, including the reaction of 3,4-dimethylphenol with methanol and sulfuric acid or the reaction of veratryl alcohol with hydrochloric acid. The latter method is preferred due to its higher yield and lower environmental impact.

Scientific Research Applications

1,2-Dimethoxy-3,4-dimethylbenzene has been studied for its potential applications in various scientific research fields, including organic synthesis, materials science, and medicinal chemistry. It has been shown to have antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs and therapies.

properties

CAS RN

248252-69-9

Product Name

1,2-Dimethoxy-3,4-dimethylbenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1,2-dimethoxy-3,4-dimethylbenzene

InChI

InChI=1S/C10H14O2/c1-7-5-6-9(11-3)10(12-4)8(7)2/h5-6H,1-4H3

InChI Key

MOWKJTWPZXQWTH-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)OC)OC)C

Canonical SMILES

CC1=C(C(=C(C=C1)OC)OC)C

synonyms

1,2-Dimethoxy-3,4-dimethylbenzene_x000B_

Origin of Product

United States

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